氰嗪酸

描述

Occurrence and Degradation of Cyanazine Acid

Research indicates that cyanazine and its degradates, including cyanazine acid (CAC), are present in groundwater, with degradates being more prevalent than the parent compound. A study using liquid chromatography/mass spectrometry found that while cyanazine was infrequently detected in wells across Iowa, its degradates were commonly found, with CAC detected in 29.7% of samples. The prevalence of chlorinated degradates like CAC in groundwater suggests that they should be considered when assessing the overall impact of cyanazine on human health and the environment .

Inhibition Effects of Cyanazine Derivatives

Sodium cyanate, a tautomeric acidic form of isocyanic acid, has been shown to inhibit protein synthesis in colon cancer cells more than in normal colonic epithelium. This suggests that cyanazine derivatives may have potential therapeutic applications, although the exact mechanism of inhibition may require in vivo metabolism or interaction with circulatory factors .

Enhancement of Cyanazine Properties

The formation of a clathrate between cyanazine and β-cyclodextrin has been shown to enhance the water solubility, thermal stability, and herbicidal activity of cyanazine. This environmentally friendly clathrate could potentially reduce the environmental and health risks associated with the use of cyanazine .

Advanced Oxidation Processes for Cyanazine Degradation

Studies on the degradation of cyanazine using advanced oxidation processes like anodic oxidation, electro-Fenton, and photoelectro-Fenton have demonstrated effective degradation pathways. These processes, particularly photoelectro-Fenton, can lead to significant mineralization of cyanazine, suggesting potential methods for the remediation of contaminated water .

Synthesis and Properties of Cyanazine Derivatives

Naphthoxazines functionalized with cyanate ester groups have been synthesized under moderate conditions, including room temperature. These compounds exhibit higher thermal properties than general polybenzoxazines, indicating potential applications in materials science .

Cancer Incidence and Cyanazine Exposure

Analytical Detection of Cyanazine and Metabolites

A liquid chromatography/mass spectrometry method has been developed for the trace-level detection of cyanazine and its major metabolites, cyanazine amide and cyanazine acid, in groundwater. This method provides a way to monitor the presence of these compounds in the environment .

Simultaneous Determination of Cyanazine and Propazine

A molecularly imprinted polymer modified carbon paste electrode has been used for the simultaneous determination of cyanazine and propazine. This chemometric approach allows for the selective detection of these herbicides in environmental and food samples .

Chronic Toxicity and Oncogenicity of Cyanazine

A chronic toxicity and oncogenicity study in rats fed diets containing cyanazine showed a significant increase in mammary gland tumors at higher concentrations. This suggests a potential risk of cancer associated with cyanazine exposure, although the relevance to humans is still under investigation .

Breakdown of Cyanazine in Soils and Maize

The breakdown of cyanazine in soils and maize has been studied using radioisotope techniques. The herbicide primarily degrades through conversion to an amide and then to an acid, with limited dealkylation reactions. In maize, hydrolysis products and dealkylated analogs were detected, indicating the pathways of cyanazine degradation in agricultural settings .

科学研究应用

1. 作为有害物质的监测

氰嗪是一种三嗪类除草剂,在农业上通过抑制植物的光合作用发挥重要作用。对氰嗪的先进监测对于研究农产品至关重要。已经开发出使用 Pt 和 Pd 掺杂的 CdO 纳米颗粒修饰的 SWCNTs 复合材料的创新电化学策略来监测氰嗪水平。这项研究强调了在环境和农业背景下对除草剂(如氰嗪)进行准确有效检测方法的重要性 (Karimi-Maleh 等人,2021)。

2. 环境和健康影响研究

研究已经评估了氰嗪在人和动物模型中的潜在致癌性。例如,对接触氰嗪的农药施用者进行的研究没有发现氰嗪接触与癌症发生率之间的明确关联,这对于了解氰嗪接触的长期健康影响至关重要 (Lynch 等人,2006)。此外,还研究了氰嗪残留在土壤和水中的环境影响,强调了了解这种除草剂更广泛的生态影响的必要性。

3. 改进理化性质和除草活性

已经进行了研究以提高氰嗪的水溶性、热稳定性和除草活性。这涉及与 β-环糊精形成包合物,从而改善氰嗪的性质和功效。此类研究对于开发更环保、更有效的农业化学品非常重要 (Gao 等人,2020)。

4. 在地下水和环境样品中的检测

氰嗪及其代谢物已在地下水中检测到,强调了监测环境污染的必要性。已经为此目的使用了液相色谱/质谱等先进技术,证明了正在进行的努力以了解和减轻此类除草剂对环境的影响 (Ferrer 等人,2000)。

安全和危害

未来方向

作用机制

Target of Action

Cyanazine acid, also known as Cyanazine, is a herbicide that belongs to the group of triazines . The primary target of Cyanazine is photosynthesis, specifically on the reducing side of photosystem II . By inhibiting photosynthesis, Cyanazine effectively controls the growth of unwanted vegetation, including various types of weeds, grasses, and woody plants .

Mode of Action

Cyanazine interacts with its targets by inhibiting the photosynthetic process. It binds to the D1 protein in photosystem II, preventing the normal flow of electrons from water to plastoquinone . This disruption of electron flow inhibits the synthesis of ATP and NADPH, two molecules essential for the light-dependent reactions of photosynthesis . As a result, the plant cannot produce the energy it needs to grow and survive, leading to its death .

Biochemical Pathways

The primary biochemical pathway affected by Cyanazine is photosynthesis. By inhibiting photosystem II, Cyanazine disrupts the light-dependent reactions of photosynthesis . This leads to a decrease in the production of ATP and NADPH, which are crucial for the light-independent reactions (Calvin cycle) where carbon dioxide is fixed into glucose . The overall effect is a reduction in the plant’s ability to produce energy and biomass, leading to its death .

Pharmacokinetics

Cyanazine is moderately soluble in water and many organic solvents, and it is relatively volatile . Cyanazine is quickly absorbed in the intestines in animal models . The degradation of the absorbed Cyanazine involves de-alkylation and conjugation with glutathione, resulting in different metabolites .

Result of Action

The molecular effect of Cyanazine’s action is the disruption of the photosynthetic process, leading to energy deprivation in the plant cells . On a cellular level, this results in the cessation of growth and eventually death of the plant cells . The overall effect is the death of the plant, making Cyanazine an effective herbicide for controlling unwanted vegetation .

Action Environment

The efficacy and stability of Cyanazine can be influenced by various environmental factors. It is stable to heat, light, and hydrolysis, and also stable to UV irradiation under practical conditions . Cyanazine can decompose on heating, producing corrosive fumes of hydrogen chloride, nitrogen oxides, and cyanides . Therefore, the environmental conditions can significantly impact the effectiveness and stability of Cyanazine.

属性

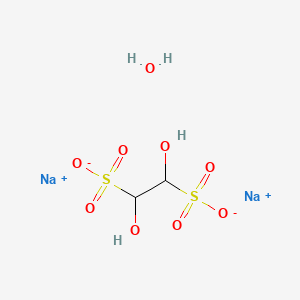

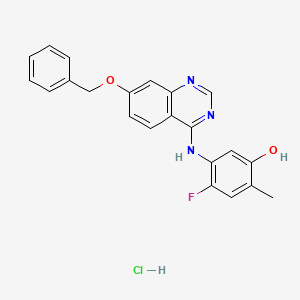

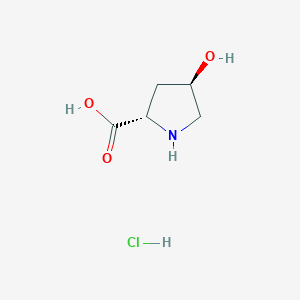

IUPAC Name |

2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN5O2/c1-4-11-7-12-6(10)13-8(14-7)15-9(2,3)5(16)17/h4H2,1-3H3,(H,16,17)(H2,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIJTMNAAMADHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957855 | |

| Record name | N-[4-Chloro-6-(ethylimino)-1,6-dihydro-1,3,5-triazin-2-yl]-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36576-43-9 | |

| Record name | Cyanazine acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036576439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-Chloro-6-(ethylimino)-1,6-dihydro-1,3,5-triazin-2-yl]-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

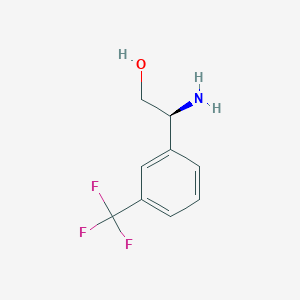

![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B3028789.png)

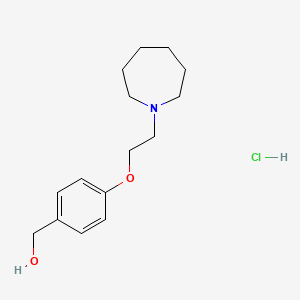

![[2-[2-Bis(3,5-dimethylphenyl)phosphanylphenyl]phenyl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3028790.png)

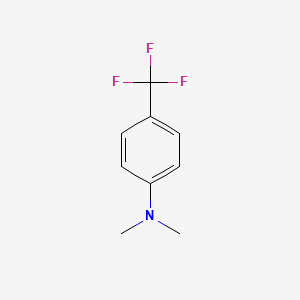

![2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione](/img/structure/B3028797.png)

![Ethyl oxo[(2-oxopropyl)amino]acetate](/img/structure/B3028799.png)